

# Natamycin in Combination with Other Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Natamycin, a polyene macrolide antifungal agent, is a well-established treatment for fungal infections, particularly fungal keratitis caused by filamentous fungi such as Fusarium species. [1][2] However, the emergence of antifungal resistance and the need for enhanced therapeutic efficacy have driven research into combination therapies. The simultaneous use of natamycin with other antifungal agents, such as azoles and echinocandins, has shown promise in producing synergistic effects, potentially leading to improved clinical outcomes, reduced drug dosages, and a lower risk of resistance development.[1][2]

These application notes provide a comprehensive overview of the use of natamycin in combination with other antifungal agents. We present quantitative data on synergistic interactions, detailed experimental protocols for in vitro evaluation, and a summary of the proposed mechanisms of action.

# Data Presentation: In Vitro Synergy of Natamycin Combinations

The synergistic potential of natamycin in combination with other antifungal agents is typically quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of  $\leq$  0.5 is



indicative of synergy, an FICI between >0.5 and  $\le 4.0$  suggests an additive or indifferent effect, and an FICI of >4.0 indicates antagonism.[1][2]

Table 1: Synergistic Interactions of Natamycin with Azole Antifungals against Fusarium spp.

| Combinat<br>ion<br>Partner | Fungal<br>Species | Number<br>of<br>Isolates | Percenta<br>ge of<br>Synergy<br>(FICI ≤<br>0.5) | Median<br>MIC<br>Reductio<br>n<br>(Natamyc<br>in) | Median MIC Reductio n (Combina tion Partner) | Referenc<br>e(s) |
|----------------------------|-------------------|--------------------------|-------------------------------------------------|---------------------------------------------------|----------------------------------------------|------------------|
| Voriconazo<br>le           | Fusarium<br>spp.  | 20                       | 70%                                             | 5-fold                                            | 3.5-fold                                     | [1][3]           |
| Itraconazol<br>e           | Fusarium<br>spp.  | 20                       | 15%                                             | 1-fold                                            | 10-fold                                      | [1][3]           |

Table 2: In Vitro Interactions of Natamycin with Echinocandins against Fusarium spp.

| Combinatio<br>n Partner | Fungal<br>Species | Number of<br>Isolates | Percentage<br>of Synergy<br>(FICI ≤ 0.5) | Percentage<br>of<br>Additive/Ind<br>ifferent<br>Interaction | Reference(s |
|-------------------------|-------------------|-----------------------|------------------------------------------|-------------------------------------------------------------|-------------|
| Micafungin              | Fusarium<br>spp.  | 20                    | 5%                                       | 95%                                                         | [1][4]      |

Table 3: Clinical Efficacy of Natamycin Combination Therapy for Fungal Keratitis



| Combinatio<br>n Therapy                  | Fungal<br>Keratitis<br>Severity | Number of<br>Patients/Ey<br>es | Healing/Effi<br>cacy Rate                                                                                                                        | Control<br>Group<br>(Monothera<br>py)                                     | Reference(s<br>) |
|------------------------------------------|---------------------------------|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|------------------|
| 5%<br>Natamycin +<br>0.2%<br>Fluconazole | Mild to<br>Moderate             | 24                             | 95.8%<br>Healed                                                                                                                                  | Not specified in this study, but combination was found to be efficacious. | [5]              |
| 5%<br>Natamycin +<br>0.2%<br>Fluconazole | Severe                          | 41                             | 29.3%<br>Healed,<br>26.8%<br>Efficacy                                                                                                            | Not specified in this study, but combination was found to be efficacious. | [5]              |
| Natamycin +<br>Voriconazole              | Not specified                   | 32 (Study<br>Group)            | Higher total efficacy, shorter symptom disappearanc e time, better visual acuity, lower keratitis score, smaller ulcer area compared to control. | 32<br>(Natamycin<br>alone)                                                | [6]              |
| 5%<br>Natamycin +<br>0.3%<br>Fluconazole | Deep Fungal<br>Keratitis        | 50                             | 82% Overall<br>Efficacy                                                                                                                          | 33% Overall<br>Efficacy (5%<br>Natamycin<br>alone)                        | [7]              |



## **Proposed Mechanism of Synergy**

The precise signaling pathways involved in the synergistic interactions of natamycin with other antifungals are not yet fully elucidated. However, the prevailing hypothesis centers on a multi-target approach that disrupts critical fungal cell structures and functions.[2]

Natamycin, a polyene, directly binds to ergosterol, a primary sterol in the fungal cell membrane. This binding disrupts membrane integrity, leading to leakage of intracellular components and cell death.[1] Azoles, such as voriconazole and fluconazole, inhibit the enzyme lanosterol  $14\alpha$ -demethylase, which is crucial for ergosterol biosynthesis. This leads to a depleted and structurally altered cell membrane. The synergistic effect is thought to arise from the azole-induced weakening of the cell membrane, which may enhance the ability of natamycin to bind to the remaining ergosterol and exert its disruptive effects.[1]

Echinocandins, like micafungin, inhibit the synthesis of  $\beta$ -(1,3)-D-glucan, an essential component of the fungal cell wall. While the synergy with natamycin is less pronounced, it is hypothesized that a compromised cell wall may increase the accessibility of the cell membrane to natamycin.[2]





Click to download full resolution via product page

Proposed multi-target mechanism of natamycin's synergistic effects.

# **Experimental Protocols Checkerboard Microdilution Assay for Synergy Testing**

The checkerboard microdilution assay is the most common method for determining the in vitro synergistic effects of two antimicrobial agents.[2][8]



Click to download full resolution via product page



#### Experimental workflow for the checkerboard microdilution assay.

#### Materials:

- 96-well, flat-bottom microtiter plates
- Fungal isolate of interest
- Natamycin and partner antifungal agent
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Sterile saline (0.85% NaCl)
- Spectrophotometer
- 0.5 McFarland standard
- Sterile pipette tips and reservoirs

#### Procedure:

- Prepare Fungal Inoculum:
  - Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar)
     at 35°C for 24-48 hours.
  - Prepare a suspension of the fungal colonies in sterile saline.
  - $\circ$  Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10<sup>6</sup> CFU/mL).
  - Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10<sup>3</sup> CFU/mL.
- Prepare Drug Dilutions:
  - Prepare stock solutions of natamycin and the partner antifungal in an appropriate solvent (e.g., DMSO).



- Create a series of twofold dilutions of each drug in RPMI 1640 medium at four times the final desired concentrations. The concentration range should span from well above to well below the expected Minimum Inhibitory Concentration (MIC) of each drug.
- Set up the Checkerboard Plate:
  - Add 50 μL of RPMI 1640 medium to all wells of a 96-well plate.
  - Along the x-axis (e.g., columns 2-11), add 50 μL of each natamycin dilution in decreasing concentrations.
  - Along the y-axis (e.g., rows B-H), add 50 μL of each partner drug dilution in decreasing concentrations. This creates a matrix of drug combinations.
  - Include control wells:
    - Drug-free wells (growth control).
    - Wells with each drug alone to determine their individual MICs.
    - A sterility control well (medium only).
- Inoculation:
  - $\circ$  Add 100  $\mu$ L of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well will be 200  $\mu$ L.
- Incubation:
  - Seal the plate and incubate at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control well.
- Reading and Interpretation:
  - The MIC is defined as the lowest concentration of the drug(s) that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.
     This can be determined visually or by using a microplate reader.



- The Fractional Inhibitory Concentration (FIC) for each drug is calculated as:
  - FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
  - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
- Interpret the results as follows:
  - Synergy: FICI ≤ 0.5
  - Additive/Indifference: 0.5 < FICI ≤ 4.0</p>
  - Antagonism: FICI > 4.0

## **Time-Kill Curve Assay**

Time-kill assays provide information on the rate and extent of fungal killing over time, helping to distinguish between fungistatic and fungicidal activity.[9]

#### Materials:

- Culture tubes or flasks
- · Fungal isolate
- Natamycin and partner antifungal agent
- Appropriate broth medium (e.g., RPMI 1640 with MOPS)
- Sterile saline
- Sabouraud Dextrose Agar (SDA) plates
- Incubator shaker

#### Procedure:



#### • Prepare Inoculum:

- Prepare a fungal suspension and adjust it to a 0.5 McFarland standard as described for the checkerboard assay.
- $\circ$  Dilute the suspension in the test medium to achieve a starting inoculum of approximately 1-5 x 10<sup>5</sup> CFU/mL.

#### Set up Test Tubes:

- Prepare tubes containing the test medium with the following:
  - No drug (growth control)
  - Natamycin alone (at a relevant concentration, e.g., MIC)
  - Partner drug alone (at a relevant concentration, e.g., MIC)
  - Combination of natamycin and the partner drug (at relevant concentrations)

#### Inoculation and Incubation:

- Inoculate each tube with the prepared fungal suspension.
- Incubate the tubes at 35°C with constant agitation.

#### Sampling and Plating:

- At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
- Perform serial tenfold dilutions of each aliquot in sterile saline.
- $\circ~$  Plate a specific volume (e.g., 100  $\mu L)$  of the appropriate dilutions onto SDA plates.
- Colony Counting and Data Analysis:
  - Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.



- Count the number of colonies on plates containing 30-300 colonies to determine the CFU/mL for each time point.
- Plot the log10 CFU/mL versus time for each condition to generate time-kill curves.
- Synergy is often defined as a ≥2-log<sub>10</sub> decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

## **Fungal Biofilm Formation and Susceptibility Assay**

Fungal biofilms are communities of microorganisms encased in an extracellular matrix, which often exhibit increased resistance to antifungal agents.[10]

#### Materials:

- 96-well, flat-bottom microtiter plates
- · Fungal isolate
- Biofilm growth medium (e.g., RPMI 1640)
- Natamycin and partner antifungal agent
- Phosphate-buffered saline (PBS)
- Metabolic indicator dye (e.g., XTT or resazurin)
- Microplate reader

#### Procedure:

- Biofilm Formation:
  - Prepare a fungal inoculum as previously described and dilute it in the biofilm growth medium to a concentration of approximately 1 x 10<sup>6</sup> cells/mL.
  - $\circ$  Add 100 µL of the cell suspension to the wells of a microtiter plate.
  - Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.



#### • Antifungal Treatment:

- After the incubation period, gently wash the biofilms with PBS to remove non-adherent cells.
- Prepare serial dilutions of natamycin, the partner drug, and their combination in the test medium.
- $\circ~$  Add 100  $\mu L$  of the drug solutions to the wells containing the pre-formed biofilms. Include a drug-free control.
- Incubation:
  - Incubate the plate for another 24 hours at 37°C.
- · Quantification of Biofilm Viability:
  - Wash the biofilms again with PBS.
  - Add the metabolic indicator dye solution to each well according to the manufacturer's instructions.
  - Incubate for a specified period to allow for color development.
  - Measure the absorbance or fluorescence using a microplate reader.
  - The reduction in metabolic activity in the treated wells compared to the control indicates the antibiofilm activity of the drug combination. The Sessile MIC (SMIC) or Minimum Biofilm Eradication Concentration (MBEC) can be determined.

### **Conclusion**

The combination of natamycin with other antifungal agents, particularly azoles like voriconazole, demonstrates significant synergistic potential against clinically relevant fungal pathogens, most notably Fusarium species. This approach holds promise for improving the treatment of challenging fungal infections such as keratitis. The provided protocols offer standardized methods for the in vitro evaluation of these synergistic interactions, which is a crucial step in the research and development of new combination therapies. Further



investigation into the precise molecular mechanisms and in vivo efficacy of these combinations is warranted to translate these promising in vitro findings into improved clinical practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. pjms.org.pk [pjms.org.pk]
- 7. ijss-sn.com [ijss-sn.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Natamycin in Combination with Other Antifungal Agents: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583110#natamycin-in-combination-with-other-antifungal-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com